molecular formula C17H22N2O3 B2428452 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea CAS No. 1798483-81-4

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea

Cat. No.: B2428452
CAS No.: 1798483-81-4
M. Wt: 302.374
InChI Key: ATHJTHBCJJPCMD-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .


Synthesis Analysis

Furfural, a derivative of furan, can be used in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . Also, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Chemical Reactions Analysis

Furan derivatives have been documented as potent anti-microbial agents against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively .


Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of biobased polyesters. These furan polyesters, synthesized using Candida antarctica Lipase B (CALB), show promising applications due to their biodegradability and the sustainable nature of their synthesis process. This research illustrates the potential of furan derivatives in creating environmentally friendly materials (Jiang et al., 2014).

Asymmetric Synthesis and Cytotoxicity

Furan compounds have been explored for their asymmetric synthesis capabilities, leading to novel polyketide spiroketals. These compounds have shown cytotoxic activity against various cancer cell lines, suggesting their potential in developing new anticancer drugs (Meilert et al., 2004).

Biomass-Derived Furanic Compounds Reduction

Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the versatility of furan derivatives in producing valuable chemicals from renewable resources. These studies indicate the role of furan compounds in advancing green chemistry and sustainable industrial processes (Nakagawa et al., 2013).

Synthesis of Furan-3-carboxylic Esters

Direct palladium iodide-catalyzed oxidative carbonylation has been used to synthesize furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters from 3-yne-1,2-diol derivatives. This research demonstrates the potential of furan derivatives in organic synthesis, offering pathways to high-value-added furan-3-carboxylic esters (Gabriele et al., 2012).

Furan-Based Dye-Sensitized Solar Cells

Furan derivatives have been integrated into phenothiazine-based dye-sensitized solar cells, with specific derivatives showing improved solar energy-to-electricity conversion efficiency. This application underscores the potential of furan compounds in renewable energy technologies (Kim et al., 2011).

Safety and Hazards

Furan is a toxic compound and may be carcinogenic in humans . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Properties

IUPAC Name

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(21,12-15-8-5-11-22-15)13-19-16(20)18-10-9-14-6-3-2-4-7-14/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHJTHBCJJPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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